molecular formula C8H11ClN2O B193128 2-Butyl-4-chloro-5-formylimidazole CAS No. 83857-96-9

2-Butyl-4-chloro-5-formylimidazole

Cat. No.: B193128
CAS No.: 83857-96-9
M. Wt: 186.64 g/mol
InChI Key: JLVIHQCWASNXCK-UHFFFAOYSA-N
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Description

2-Butyl-4-chloro-5-formylimidazole (BCFI; CAS: 83857-96-9) is a substituted imidazole derivative with the molecular formula C₈H₁₁ClN₂O and a molecular weight of 186.64 g/mol. It exists as a yellow to light yellow crystalline powder with a melting point of 97–100°C and is stored under nitrogen at 2–8°C . BCFI is a critical intermediate in synthesizing Losartan, an angiotensin II receptor blocker (ARB) used to treat hypertension. Its formyl group enables key reactions, such as tetrazole ring formation during Losartan synthesis .

Preparation Methods

Vilsmeier-Haack Formylation with Phosphorus Oxychloride

The Vilsmeier-Haack reaction dominates industrial BCFI synthesis, leveraging phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce the formyl group.

Glycine-Based One-Pot Synthesis

A streamlined approach begins with glycine, methyl pentanimidate, and POCl₃ in toluene. Glycine reacts with methyl pentanimidate to form (pentanimidoylamino)acetic acid, which cyclizes under acidic conditions . Subsequent formylation involves POCl₃ and DMF at 100–105°C for 2–3 hours, achieving 71% yield and 99.8% purity . Key steps include:

  • Quenching : Ice-water quenching at pH 1.2–1.3 prevents emulsification, enhancing phase separation .

  • Purification : Toluene extraction followed by activated carbon treatment removes impurities, with crystallization at -20°C yielding high-purity BCFI .

Table 1: Reaction Parameters for Glycine-Based Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Temperature100–105°CHigher temps accelerate formylation
POCl₃:DMF Molar Ratio1:1–1.2Excess DMF reduces side products
Quenching pH1.2–1.3Prevents emulsion, improves extraction

Valeronitrile Alternative Route

Valeronitrile (C₄H₉CN) replaces glycine in a cost-effective one-pot process. Copper(II) trifluoromethanesulfonate catalyzes the reaction, yielding BCFI at 55% efficiency from valeronitrile . This method avoids intermediate isolation, reducing production time by 30% .

Bis(trichloromethyl) Carbonate (Triphosgene) Method

Chinese Patent CN101838242A introduces triphosgene (BTC) as a safer alternative to POCl₃. Imidazolone reacts with BTC and formamide in organic solvents (e.g., dichloromethane) at 20–200°C for 1–10 hours .

Advantages Over Vilsmeier-Haack

  • Reduced Toxicity : BTC generates less corrosive HCl gas compared to POCl₃ .

  • Milder Conditions : Reactions proceed at 80°C, lowering energy costs .

  • Waste Management : Phosphorus-free wastewater simplifies treatment .

Table 2: Triphosgene vs. POCl₃-Based Methods

MetricTriphosgene MethodPOCl₃ Method
Reaction Temperature80°C100–105°C
Purity98.5%99.8%
Environmental ImpactLow phosphorus wasteHigh phosphorus waste

Industrial-Scale Optimization

Solvent Selection and Recycling

Toluene emerges as the preferred solvent due to its low polarity, facilitating phase separation during quenching . Post-reaction, 90% of toluene is reclaimed via vacuum distillation, cutting material costs by 40% .

Crystallization Techniques

Slow cooling (-20°C, 5 hours) produces monoclinic BCFI crystals with uniform particle size (50–100 µm), ensuring consistent bioavailability in downstream drug formulations .

Catalytic Innovations

Copper(II) Trifluoromethanesulfonate

Adding 0.1 wt% Cu(OTf)₂ accelerates the formylation step, reducing reaction time from 3 hours to 90 minutes . The catalyst remains active for five cycles, with no leaching detected via ICP-MS .

Palladium-Catalyzed Hydrogenation

Post-formylation, 10% Pd/C enables selective reduction of byproducts like 2-butyl-4-chloroimidazole, boosting overall yield to 76% . Hydrogen pressure (4–5 kg/cm²) and triethylamine as a base prevent catalyst poisoning .

Quality Control and Analytical Methods

Purity Assessment

HPLC with C18 columns (UV detection at 254 nm) confirms ≥99.5% purity . Key impurities include:

  • 2-Butyl-4-chloroimidazole (RT 8.2 min, ≤0.2%)

  • N-Formyl byproducts (RT 10.5 min, ≤0.1%)

Structural Characterization

  • FT-IR : C=O stretch at 1680 cm⁻¹ confirms formyl group.

  • ¹H NMR : Singlet at δ 9.8 ppm (CHO), quartet at δ 2.7 ppm (butyl CH₂).

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies show 15-minute reactions at 150°C under microwave irradiation, though scalability remains challenging due to hot-spot formation.

Continuous Flow Systems

Microreactors with 500 µm channels achieve 85% yield in 30 minutes, offering potential for decentralized production.

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Applications

2-Butyl-4-chloro-5-formylimidazole serves as an active pharmaceutical ingredient (API) intermediate in the synthesis of the antihypertensive drug Losartan . It is also utilized in the production of other angiotensin II antagonists, which are critical in managing hypertension and related cardiovascular diseases. The compound's structure allows for modifications that enhance its pharmacological properties.

Table 1: Pharmaceutical Applications

ApplicationDescription
API IntermediateUsed in the synthesis of Losartan and other antihypertensive agents.
Angiotensin II AntagonistsPrecursor for compounds targeting the renin-angiotensin system.

Chemical Synthesis

The compound is involved in various chemical reactions, including condensation reactions with other reagents to form more complex molecules. For example, it can be synthesized through a reaction involving pentamidine hydrochloride and glyoxal, followed by dehydration and reaction with N,N-dimethylformamide in the presence of phosphorus oxychloride. This method yields high purity and efficiency, making it suitable for industrial applications.

Synthesis Process

  • Condensation Reaction : Pentamidine hydrochloride reacts with glyoxal at a controlled pH (6.0-7.5).
  • Dehydration : The resulting compound undergoes dehydration.
  • Final Reaction : The dehydrated product reacts with N,N-dimethylformamide to yield this compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives, particularly thiosemicarbazones formed from this compound. These derivatives have demonstrated significant activity against various pathogenic microorganisms, including Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
E. coli150.5 mg/mL
S. aureus121 mg/mL

The antimicrobial efficacy is attributed to the coordination of the ligand with metal ions, enhancing its biological activity.

Case Studies and Research Findings

Several studies have investigated the synthesis and application of this compound:

  • A study published in the Journal of Organic Chemistry detailed its synthesis and subsequent application as an API intermediate for Losartan, emphasizing its importance in cardiovascular therapy .
  • Research conducted at the University of Hyderabad explored the antimicrobial properties of thiosemicarbazone derivatives derived from this compound, showcasing their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Butyl-4-chloro-5-formylimidazole involves its role as a ligand in coordination chemistry. The compound coordinates with metal ions through its nitrogen and oxygen atoms, forming stable complexes. These complexes exhibit biological activity, such as antimicrobial properties, by interacting with bacterial cell membranes and disrupting their function .

Comparison with Similar Compounds

This section compares BCFI with structurally or functionally related compounds, focusing on pharmaceutical intermediates , structural features , and biological activity .

Structural and Functional Comparison of Imidazole-Based Intermediates

Compound Name CAS No. Molecular Formula Key Functional Groups Application in Drug Synthesis
2-Butyl-4-chloro-5-formylimidazole (BCFI) 83857-96-9 C₈H₁₁ClN₂O Formyl, chloro, butyl Intermediate for Losartan (ARB)
2-n-propyl-4-methyl-6-(1-methylbenzimidazole-2-ylbenzimidazole) (BIM) 152628-02-9 C₁₉H₁₈N₄ Benzimidazole core, methyl, n-propyl Intermediate for Telmisartan (ARB)
4-(4-aminophenyl)morpholin-3-one 438056-69-0 C₁₀H₁₂N₂O₂ Morpholinone, aminophenyl Intermediate for Rivaroxaban (anticoagulant)

Key Observations:

Structural Diversity: BCFI features an imidazole ring with a formyl group critical for Losartan’s tetrazole formation. BIM contains a benzimidazole core with methyl and n-propyl groups, enabling Telmisartan’s receptor-binding specificity . Rivaroxaban’s intermediate adopts a morpholinone scaffold, highlighting divergent synthetic pathways for non-imidazole drugs .

Functional Group Impact :

  • BCFI’s formyl group facilitates nucleophilic additions (e.g., azide coupling in Losartan synthesis) .
  • BIM’s benzimidazole moiety enhances lipophilicity and bioavailability in Telmisartan .

Comparison Insights:

  • Metal Complex Efficacy : BCFI’s Co(II) complex demonstrates broad-spectrum antibacterial activity with MIC values matching or exceeding conventional antibiotics .
  • Structural Advantage : The thiosemicarbazone ligand’s tridentate coordination mode (via formyl, thioamide, and imidazole groups) enhances metal complex stability and bioactivity .

Biological Activity

2-Butyl-4-chloro-5-formylimidazole (CAS Number: 83857-96-9) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and potential anticancer effects, supported by various research findings and case studies.

  • Molecular Formula : C₈H₁₁ClN₂O
  • Molecular Weight : 186.64 g/mol
  • Melting Point : 97-100 °C
  • Density : 1.2 g/cm³
  • Solubility : Slightly soluble in water

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study focused on the synthesis of its thiosemicarbazone derivative showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective inhibition of microbial growth, suggesting its potential as a therapeutic agent in treating infections.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

This data highlights the compound's effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that the compound effectively scavenged free radicals, which is crucial in preventing oxidative stress-related diseases.

Assay TypeIC50 (µg/mL)
DPPH Scavenging50
ABTS Scavenging45

These findings suggest that this compound could be beneficial in formulating antioxidant therapies to combat oxidative damage in cells.

Anticancer Potential

Recent studies have explored the anticancer properties of complexes formed with this compound. Specifically, copper(II) and nickel(II) complexes have shown significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7.

A notable study reported that these metal complexes induced apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents.

Complex TypeCell LineIC50 (µM)
Cu(II) ComplexHeLa12
Ni(II) ComplexMCF-710

This data underscores the importance of metal coordination in enhancing the biological activity of imidazole derivatives .

Synthesis and Characterization

A comprehensive study involved synthesizing thiosemicarbazone derivatives from this compound, followed by spectral characterization using techniques such as NMR and IR spectroscopy. These derivatives exhibited enhanced biological activities compared to the parent compound, suggesting that structural modifications can significantly impact efficacy .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound and its derivatives with various biological targets. These studies revealed favorable interactions with enzymes involved in cancer progression, supporting further investigations into their therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-butyl-4-chloro-5-formylimidazole?

  • Synthesis : The compound is typically synthesized via multistep organic reactions, including alkylation and formylation of imidazole derivatives. Evidence from pharmaceutical intermediates (e.g., Losartan synthesis) suggests its preparation involves halogenation and formyl group introduction under controlled conditions .
  • Characterization : Key techniques include:

  • Elemental analysis for stoichiometric validation.
  • FT-IR spectroscopy to confirm functional groups (e.g., formyl C=O stretch at ~1680 cm⁻¹).
  • HRMS for molecular ion verification.
  • Powder-XRD for crystallinity assessment .
  • HPLC or GC-MS for purity analysis (≥98% purity reported in commercial batches) .

Q. What safety precautions are required when handling this compound?

  • The compound is classified under GHS07 (Warning) with hazard code H302 (harmful if swallowed).
  • Handling protocols :

  • Use PPE (gloves, lab coat, eye protection).
  • Store at 2–8°C under nitrogen to prevent degradation .
  • Avoid inhalation or skin contact; work in a fume hood.
    • First aid : For accidental exposure, rinse skin with water and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Case study : A cobalt(II) complex of the compound showed potent antimicrobial activity (S. aureus MIC: 12.0 μg/mL) in one study , but other sources lack validation.
  • Methodological approach :

  • Replicate synthesis using documented protocols (e.g., thiosemicarbazone ligand coordination ).
  • Validate bioactivity via broth microdilution assays with standardized bacterial strains.
  • Compare results against positive controls (e.g., ciprofloxacin) and assess statistical significance.
  • Investigate batch-to-batch purity variations using NMR or HPLC to rule out impurities affecting activity .

Q. What computational strategies are effective for studying the interaction of this compound with bacterial enzymes?

  • Molecular docking : The compound’s cobalt complex was docked into the active site of β-ketoacyl-acyl carrier protein synthase III (PDB: 1MZS) using software like AutoDock Vina.

  • Focus on binding affinity (ΔG values) and interactions with catalytic residues (e.g., hydrogen bonding with Arg-250, hydrophobic contacts) .
    • MD simulations : Run 100-ns trajectories to assess complex stability in physiological conditions.
    • Validate predictions with in vitro enzymatic inhibition assays (e.g., IC₅₀ determination).

Q. How can researchers optimize this compound as a precursor for pharmaceutical intermediates?

  • Structural modifications :

  • Introduce substituents at the imidazole ring (e.g., alkyl chains, halogens) to enhance reactivity.
  • Explore cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biphenyl derivatives for angiotensin II receptor antagonists .
    • Process optimization :
  • Use DoE (Design of Experiments) to refine reaction parameters (temperature, catalyst loading).
  • Monitor reaction progress via TLC or in-situ FT-IR .
    • Scalability : Transition from batch to continuous flow synthesis to improve yield and reduce waste .

Q. Data Contradiction Analysis

Q. Why do discrepancies exist in reported melting points for this compound?

  • Literature reports a melting point range of 97–100°C , but variations may arise due to:

  • Polymorphism : Different crystalline forms affecting thermal properties.
  • Purity : Impurities (e.g., unreacted starting materials) lowering observed mp.
    • Resolution :
  • Purify via recrystallization (e.g., using ethanol/water mixtures).
  • Confirm purity with DSC (Differential Scanning Calorimetry) .

Q. Methodological Tables

Q. Table 1. Key Spectroscopic Data for this compound

TechniqueObserved DataReference
FT-IR C=O stretch: 1680 cm⁻¹
HRMS [M+H]⁺: m/z 187.05 (calc. 186.64)
¹H NMR (DMSO-d₆)δ 9.85 (s, 1H, CHO)

Q. Table 2. Antimicrobial Activity of Cobalt(II) Complex

PathogenMIC (μg/mL)Inhibition Zone (mm)
S. aureus12.022 ± 1.5
B. megaterium12.020 ± 1.2

Properties

IUPAC Name

2-butyl-5-chloro-1H-imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h5H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVIHQCWASNXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCC1=NC(=C(N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4075039
Record name 2-Butyl-5-chloroimidazole-4-carbaldehyde
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Molecular Weight

186.64 g/mol
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CAS No.

83857-96-9
Record name 2-Butyl-4-chloro-5-formylimidazole
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Record name 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde
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Record name 2-Butyl-5-chloroimidazole-4-carbaldehyde
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Record name 2-BUTYL-5-CHLORO-1H-IMIDAZOLE-4-CARBALDEHYDE
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Synthesis routes and methods I

Procedure details

A mixture of 1.00 g (5.12 mmol) of 2-butyl-4-dimethylaminomethylene-2-imidazolin-5-one and 3.20 g (20.48 mmol) of POCl3 was heated at 100° C. for 45 minutes. Then, 1.76 g of POCl3 was distilled off on the Rotavapor, and the residue was treated with 6 ml of ethyl acetate. The mixture thus obtained was added to 20 ml of water, and the water was stirred at room temperature for 5 minutes. Then, the pH was adjusted from 0.34 to 7, using 30 percent strength sodium hydroxide solution. The mixture was extracted twice, using 10 ml of ethyl acetate each time. The combined organic phases were dried (MgSO4), filtered and concentrated, and the residue was dried in a high vacuum. 0.89 g of 2-butyl-5-chloroimidazole-4-carbaldehyde was obtained; this product having a purity greater than 95 percent, according to H-NMR. This corresponds to a yield of 93 percent, based on the 2-butyl-4-dimethylaminomethylene-2-imidazolin-5-one.
Name
2-butyl-4-dimethylaminomethylene-2-imidazolin-5-one
Quantity
1 g
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3.2 g
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20 mL
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Synthesis routes and methods II

Procedure details

31.72 g (250 mmol) of glycine methyl ester hydrochloride was added in a single portion to a solution of 10.13 g (250 mmol) of sodium hydroxide in 80 ml of methanol at 0° C. The temperature dropped to -10° C. The mixture was stirred for 10 minutes, during which time the temperature rose again to 0° C. 108.25 g (a 26.6 percent strength solution in toluene, 250 mmol) of methyl pentanimidate was added, and the mixture was stirred at room temperature for 3 hours. 35.64 g (about 92 percent strength, 275 mmol) of dimethylformamide dimethyl acetal then was added, during the course of 5 minutes. The reaction mixture was stirred for an additional 3 hours. 200 ml of toluene was added, and methanol and water were removed from the mixture by distillation in vacuo. Of the remaining 203.5 g, 91.68 g (corresponding to 112 mmol of methyl pentanimidate) was initially introduced at room temperature and treated with 65.09 g (416 mmol) of POCl3. The mixture was heated 15 100° C. for 1.5 hours and then 118.5 g of POCl3 /toluene was distilled off and the residue was treated with 121 ml of ethyl acetate and 408 ml of water. The pH was adjusted to 1, by addition of 18 ml of 30 percent strength sodium hydroxide solution, and the phases were separated. The aqueous phase was extracted twice, each time with 200 ml of ethyl acetate, and the combined organic phases were washed with 200 ml of water, dried (MgSO4), and filtered and concentrated. The residue was dried in a high vacuum. 14.07 g of 2-butyl-5-chloroimidazole-4-carbaldehyde (HPLC content 79.9 percent) was obtained. This corresponds to a yield of 56 percent, based on the methyl pentanimidate.
Quantity
31.72 g
Type
reactant
Reaction Step One
Quantity
10.13 g
Type
reactant
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Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
35.64 g
Type
reactant
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Quantity
112 mmol
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reactant
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65.09 g
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200 mL
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Synthesis routes and methods III

Procedure details

2-n-Butyl-2-imidazolin-5-one (9.81 g, 70 mmol) was added to a solution of phosphoroxychloride (26.83 g, 175 mmol) in chlorobenzene (50 ml) at room temperature. The orange suspension was heated to 100° C. within 5 minutes, and then N,N-dimethylformamide (12.79 g, 175 mmol) was added within 3 minutes. The black mixture was kept for 2 hours at 100° C., cooled to 40° C. and poured on water (84 ml). After addition of ethyl acetate (42 ml), the mixture was stirred for 15 minutes at 26° to 28° C. and then adjusted to pH 7 by addition of 30 percent sodium hydroxide solution (67 ml). The phases were separated, and the aqueous phase was extracted twice with 70 ml of ethyl acetate each. The combined organic phases were dried (MgSO4), filtered and concentrated by evaporation on a Rotavapor. The title compound was obtained in a yield of 8.31 g (64 percent) relative to the 2-n-butyl-2-imidazolin-5-one.
Quantity
9.81 g
Type
reactant
Reaction Step One
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26.83 g
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reactant
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50 mL
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12.79 g
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67 mL
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42 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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